molecular formula C25H16N2O6S B14081945 ethyl 2-[1-(furan-2-yl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-benzothiazole-6-carboxylate

ethyl 2-[1-(furan-2-yl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-benzothiazole-6-carboxylate

Cat. No.: B14081945
M. Wt: 472.5 g/mol
InChI Key: HXZNJGYDFDUCHM-UHFFFAOYSA-N
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Description

Ethyl 2-[1-(furan-2-yl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-benzothiazole-6-carboxylate is a complex organic compound that features a unique combination of furan, chromeno, pyrrol, and benzothiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[1-(furan-2-yl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-benzothiazole-6-carboxylate typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe final step often involves the formation of the benzothiazole ring and esterification to yield the ethyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The process may also involve purification steps such as crystallization, distillation, and chromatography to ensure the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[1-(furan-2-yl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the furan and chromeno rings, while reduction may produce dihydro derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 2-[1-(furan-2-yl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation or interact with microbial enzymes to exert antimicrobial effects .

Properties

Molecular Formula

C25H16N2O6S

Molecular Weight

472.5 g/mol

IUPAC Name

ethyl 2-[1-(furan-2-yl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-1,3-benzothiazole-6-carboxylate

InChI

InChI=1S/C25H16N2O6S/c1-2-31-24(30)13-9-10-15-18(12-13)34-25(26-15)27-20(17-8-5-11-32-17)19-21(28)14-6-3-4-7-16(14)33-22(19)23(27)29/h3-12,20H,2H2,1H3

InChI Key

HXZNJGYDFDUCHM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)N3C(C4=C(C3=O)OC5=CC=CC=C5C4=O)C6=CC=CO6

Origin of Product

United States

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